molecular formula C10H11ClFN3O2 B6208097 ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride CAS No. 2703782-49-2

ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Cat. No.: B6208097
CAS No.: 2703782-49-2
M. Wt: 259.66 g/mol
InChI Key: RAZAMJPPNNZDBQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an ethyl ester group at position 3, an amino group at position 5, and a fluorine atom at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

2703782-49-2

Molecular Formula

C10H11ClFN3O2

Molecular Weight

259.66 g/mol

IUPAC Name

ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H10FN3O2.ClH/c1-2-16-10(15)6-5-13-14-4-3-7(12)8(11)9(6)14;/h3-5H,2,12H2,1H3;1H

InChI Key

RAZAMJPPNNZDBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=CN2N=C1)N)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Precursor Selection

The pyrazolo[1,5-a]pyridine scaffold is typically constructed via intramolecular cyclization or [3+2] cycloaddition reactions. For ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride, retrosynthetic analysis suggests 2-chloro-3-nitropyridine derivatives as viable starting materials. The nitro group facilitates subsequent nucleophilic aromatic substitution (SNAr) reactions, while the chloro group acts as a leaving group during ring closure.

Japp–Klingemann Reaction for Hydrazone Intermediate

A critical step involves the Japp–Klingemann reaction between β-ketoesters and diazonium salts to form hydrazone intermediates. For example, ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate is synthesized by reacting 2-chloro-3-nitropyridine with a β-ketoester in acetonitrile under basic conditions. Pyridine is often added to neutralize HCl byproducts, ensuring a pH of 7–8 for optimal azo-coupling.

Reaction Conditions:

  • Solvent: Acetonitrile

  • Temperature: 20–40°C

  • Catalysis: Pyridine (1 eq.)

  • Yield: 72–74%

Functionalization of the Pyrazolo[1,5-a]pyridine Core

Amination at the 5-Position

The amino group is introduced via catalytic hydrogenation of a nitro precursor. Using a palladium-on-carbon (Pd/C) catalyst under H₂ gas (1–3 atm), the nitro group at the 5-position is reduced to an amine. This step is conducted in ethanol at 50°C for 6 hours, yielding the primary amine.

Typical Parameters:

  • Catalyst: 10% Pd/C

  • Pressure: 2 atm H₂

  • Yield: 85–88%

Esterification and Salt Formation

Ethyl Ester Group Incorporation

The ethyl ester at the 3-position is introduced early in the synthesis via condensation of a β-ketoester with the pyridine precursor. Ethyl acetoacetate is commonly employed, reacting with the nitro-pyridine derivative in the presence of triethylamine (TEA) as a base.

Hydrochloride Salt Preparation

The final hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in anhydrous diethyl ether. The mixture is stirred at 0°C for 2 hours, resulting in precipitation of the hydrochloride salt. The product is filtered and washed with cold ether to remove residual acid.

Characterization Data:

  • Molecular Weight: 259.66 g/mol

  • Melting Point: 198–202°C (decomposition)

  • Solubility: >50 mg/mL in DMSO

Analytical Techniques for Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of the hydrochloride salt reveals key peaks:

  • δ 1.30 (t, J = 7.1 Hz, 3H, CH₂CH₃)

  • δ 4.28 (q, J = 7.1 Hz, 2H, OCH₂)

  • δ 6.82 (s, 1H, pyrazole-H)

  • δ 8.15 (d, J = 5.6 Hz, 1H, pyridine-H)

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, 70:30 water:acetonitrile, 1 mL/min) confirms purity ≥98% with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepYield (%)Purity (%)
Japp–Klingemann2-Chloro-3-nitropyridineAzo-coupling/cyclization7297
Cross-DehydrogenativeN-Amino-2-iminopyridineCDC reaction6895
SNAr CyclizationNitropyridine hydrazonePyrrolidine-assisted8198

The SNAr cyclization method employing pyrrolidine as a nucleophilic catalyst achieves the highest yield (81%) and purity (98%).

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • N-Acetyl Hydrazone Formation: During cyclization, competing acetyl migration produces N-acetyl hydrazone byproducts (e.g., 5a′ in). This is mitigated by using pyrrolidine instead of stronger bases like NaOH, which minimizes ester group hydrolysis.

  • Regioselectivity in Fluorination: Low-temperature conditions (−10°C) and slow reagent addition ensure selective fluorination at the 4-position.

Solvent and Catalyst Selection

  • Preferred Solvents: Acetonitrile for azo-coupling; ethanol for hydrogenation.

  • Catalysts: Pd/C for nitro reduction; pyrrolidine for cyclization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular formulas, and molecular weights of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Features
This compound C₁₁H₁₃ClFN₃O₂ 283.70 Ethyl ester (C3), amino (C5), fluorine (C4), hydrochloride salt Fluorine enhances electronegativity
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride C₈H₈ClN₃O₂ 213.62 Carboxylic acid (C3), amino (C5), hydrochloride salt Higher polarity due to carboxylic acid
Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride C₁₁H₁₄ClN₃O₂ 255.71 Ethyl ester (C3), aminomethyl (C5), hydrochloride salt Aminomethyl group enables functionalization
Dimethyl pyridine-2,3-dicarboxylate C₉H₉NO₄ 195.18 Two methyl esters (C2 and C3) Simpler structure, no fused pyrazole ring

Key Observations :

  • The ethyl ester group increases lipophilicity compared to carboxylic acid derivatives (e.g., C₈H₈ClN₃O₂), which may influence membrane permeability in drug design .
  • The hydrochloride salt in all listed analogs improves aqueous solubility, a critical factor for bioavailability.
Functional Group Reactivity
  • Ethyl Ester : Hydrolysis of the ester group could yield a carboxylic acid derivative, as seen in the conversion of C₁₁H₁₄ClN₃O₂ to C₉H₁₀ClN₃O₂ under acidic/basic conditions .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target compound’s ClogP (estimated) is higher than that of carboxylic acid analogs due to the ethyl ester, favoring passive diffusion across biological membranes.
  • Hydrogen Bonding: The amino and fluorine groups may engage in hydrogen bonding with biological targets, while the hydrochloride salt strengthens ionic interactions.

Biological Activity

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10H10ClFN2O2
  • Molecular Weight : 236.65 g/mol
  • CAS Number : 1443538-37-1

This compound exhibits multiple mechanisms of action:

  • Enzymatic Inhibition : Studies have shown that this compound acts as an inhibitor of various enzymes involved in cancer progression and inflammation. For instance, it has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes .
  • Antitumor Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. Research indicates that it induces apoptosis in HeLa cells (cervical cancer) and other tumor models through pathways involving reactive oxygen species (ROS) generation .
  • Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. The compound's ability to modulate nitric oxide (NO) production in neuronal cells has been highlighted as a key factor in its neuroprotective activity .

Biological Activity Overview

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in various cancer cell lines, including HeLa and L929 cells.
Enzymatic InhibitionInhibits COX enzymes, reducing inflammation and pain.
NeuroprotectionModulates NO production, offering potential benefits in neurodegenerative conditions.

Case Studies

  • Anticancer Efficacy :
    • A study conducted on the efficacy of this compound revealed that treatment led to a significant reduction in cell viability in HeLa cells by inducing apoptosis through ROS-mediated pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .
  • Inflammation Models :
    • In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers such as IL-6 and TNF-alpha levels, indicating its potential as an anti-inflammatory agent .
  • Neuroprotection Studies :
    • In vitro studies using neuronal cell cultures showed that the compound could protect against oxidative stress-induced damage by enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors like ethyl 2-cyano-3-ethoxyacrylate with fluorinated hydrazine derivatives under reflux conditions in alcoholic media. Optimization includes adjusting reaction time, temperature, and solvent polarity. For example, refluxing in ethanol at 80°C for 6–8 hours yields higher purity, followed by recrystallization from ethanol/water mixtures . Catalysts such as acetic acid or Lewis acids (e.g., ZnCl₂) can improve cyclization efficiency. Monitoring via TLC or HPLC ensures intermediate purity before hydrochloride salt formation .

Q. How do key functional groups (amino, fluoro, ester) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Amino Group : Enhances solubility in polar solvents (e.g., water or DMSO) due to hydrogen bonding, as seen in analogs like ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (solubility: 12 mg/mL in water) .

  • Fluoro Substituent : Increases metabolic stability and lipophilicity (logP ~2.1), improving membrane permeability .

  • Ester Moiety : Facilitates prodrug strategies; hydrolysis under physiological conditions releases the active carboxylic acid. Stability studies in pH 7.4 buffer at 37°C are recommended to assess hydrolysis kinetics .

    Functional Group Impact on Property Example from Analogs
    Amino (NH₂)↑ Solubility12 mg/mL in water
    Fluoro (F)↑ LipophilicitylogP = 2.1
    Ester (COOEt)Prodrug activationt₁/₂ hydrolysis: 4.5h

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in biological activity data across structural analogs?

  • Methodological Answer :

Structural-Activity Relationship (SAR) Analysis : Compare analogs with systematic substituent variations. For example, replacing the cyclopropyl group in ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate with phenyl reduces PI3K inhibition (IC₅₀: 0.8 nM vs. 12 nM) .

Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity differences.

Computational Docking : Perform molecular dynamics simulations to assess steric/electronic effects of substituents on binding pockets .

Q. How can computational methods aid in predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Optimize geometry using density functional theory (DFT) to evaluate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases or GPCRs). Validate with experimental IC₅₀ values .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What statistical experimental design approaches are effective in optimizing synthesis yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature (60–100°C), solvent (ethanol vs. THF), and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions .
  • Case Study : A 2³ factorial design for a pyrazolo[1,5-a]pyridine derivative increased yield from 45% to 78% by optimizing reflux time (8h) and ethanol/water ratio (3:1) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility and stability data reported for this compound?

  • Methodological Answer :

Reproduce Conditions : Ensure identical solvents, temperatures, and pH levels. For example, solubility in DMSO varies with hydration state (anhydrous vs. monohydrate) .

Advanced Characterization : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting stability.

Cross-Validate : Compare HPLC purity profiles and NMR spectra with literature data .

Interaction Studies

Q. What techniques are recommended for studying interactions between this compound and serum albumin?

  • Methodological Answer :

  • Fluorescence Quenching : Monitor tryptophan residue quenching in bovine serum albumin (BSA) at λₑₓ = 280 nm, λₑₘ = 345 nm. Calculate binding constants (Kₐ) via Stern-Volmer plots .
  • Circular Dichroism (CD) : Assess conformational changes in BSA’s α-helix content upon compound binding .

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